Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Crystal structure Chelate geometry Ligand design

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate is a symmetric, heterocyclic bidentate ligand comprising two pyridine rings linked at the 2,2'-positions, each bearing a methyl ester substituent at the 3-position. It serves as a versatile building block in coordination chemistry, particularly for palladium(II) and rhodium(III) complexes, and as a precursor to chiral bisoxazoline ligands.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 39775-31-0
Cat. No. B1267874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
CAS39775-31-0
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC
InChIInChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3
InChIKeySQQPYWUOEFGOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (CAS 39775-31-0): A Symmetric 3,3'-Diester Bipyridine Ligand for Coordination Chemistry and Catalysis


Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate is a symmetric, heterocyclic bidentate ligand comprising two pyridine rings linked at the 2,2'-positions, each bearing a methyl ester substituent at the 3-position. It serves as a versatile building block in coordination chemistry, particularly for palladium(II) and rhodium(III) complexes, and as a precursor to chiral bisoxazoline ligands [1]. The 3,3'-diester substitution pattern imparts distinct electronic and steric properties compared to the parent 2,2'-bipyridine or other positional isomers [2].

Why Generic Bipyridines Cannot Replace Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (CAS 39775-31-0)


Simple in-class substitution is not viable because the 3,3'-diester group simultaneously introduces electron-withdrawing character, increases steric bulk adjacent to the nitrogen donors, and enables unique post-synthetic transformations that are inaccessible to parent bipyridine or alternative positional isomers. These features collectively control metal-binding geometry, catalytic selectivity, and solubility profiles that cannot be replicated by merely switching to unsubstituted bipyridine, 4,4'-dicarboxy, or 5,5'-dimethyl analogs [1][2].

Quantitative Differentiation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (CAS 39775-31-0) vs Closest Analogs


Non-Planar Conformation Enforced by Intramolecular Interactions

Single-crystal X-ray diffraction reveals that dimethyl 2,2'-bipyridine-3,3'-dicarboxylate adopts a trans conformation with the pyridine rings twisted by 53° relative to each other, driven by intramolecular interactions between the ester alkoxy oxygen atoms and the C2 positions of the opposite rings [1]. In contrast, unsubstituted 2,2'-bipyridine crystallises in a nearly coplanar trans conformation with a dihedral angle close to 0° [2]. This structural difference alters the bite angle and metal chelation geometry.

Crystal structure Chelate geometry Ligand design

Solvent-Switchable Catalytic Selectivity in CO/tert-Butylstyrene Copolymerization

Cationic bis-chelate Pd(II) complexes of the methyl ester ligand produce exclusively poly(tert-butylstyrene) when using trifluoroethanol as solvent, but switch to polyketone formation when compressed carbon dioxide is employed [1]. By comparison, the highly active Pd(bpy)₂ systems typically yield polyketones with little solvent-dependent selectivity [2].

Palladium catalysis Polyketone synthesis CO copolymerization

Higher Topological Polar Surface Area (TPSA) for Improved Solubility in Polar Media

The computed topological polar surface area (TPSA) of the diester is 78.4 Ų, significantly larger than that of unsubstituted 2,2'-bipyridine (25.8 Ų) [1][2]. This leads to an XLogP₃ of 1.2, indicating intermediate lipophilicity.

Solubility Lipophilicity Polar surface area

Higher Melting Point Facilitates Solid Handling and Purification

The diester melts at 155–156 °C, which is significantly higher than that of common liquid or low-melting bipyridine ligands such as 2,2'-bipyridine (m.p. 69–72 °C) and 4,4'-dimethyl-2,2'-bipyridine (m.p. ~144 °C; often used as a liquid above room temperature) [1]. The elevated melting point enables straightforward purification by recrystallization and easy storage as a free-flowing solid.

Physical properties Handling Crystallinity

Unique Synthetic Platform for Chiral Bisoxazoline Ligands

The 3,3'-diester is a direct precursor to C₂-symmetric chiral bisoxazoline ligands via amidation with enantiomerically pure amino alcohols, a transformation not feasible with unsubstituted or methyl-substituted bipyridines [1]. In contrast, the parent 2,2'-bipyridine cannot be functionalized at the 3,3'-positions without multi-step lithiation or halogenation.

Asymmetric catalysis Chiral ligands Post-synthetic modification

Procurement-Relevant Application Scenarios for Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (CAS 39775-31-0)


Palladium-Catalyzed CO/Vinyl Arene Copolymerization with Solvent-Controlled Selectivity

The diester's Pd(II) complexes switch product distribution from pure poly(tert-butylstyrene) in trifluoroethanol to polyketone in compressed CO₂ . Researchers seeking stimuli-responsive polymerization catalysts should select this ligand over 4,4'- or 5,5'-ester analogs, which do not exhibit this reversibility.

Synthesis of Chiral Bisoxazoline Ligands for Enantioselective Catalysis

The 3,3'-diester group enables direct conversion to C₂-symmetric bisoxazoline ligands, avoiding multistep functionalisation required for the parent bipyridine . This makes it the preferred starting material for labs designing new chiral ligands for asymmetric transformations.

Construction of Coordination Polymers and MOFs with Tailored Network Topology

The non-planar, twisted conformation of the diester (53° inter-ring angle) and the ability of the ester oxygens to act as additional donor atoms allow the formation of helical or open-framework structures distinct from those obtained with planar 4,4'-dicarboxylate ligands.

High-Throughput and Automated Experimentation Requiring Robust Solid Ligands

The high melting point (155–156 °C) and free-flowing nature of the diester make it easier to dispense accurately via solid-dosing robots compared to hygroscopic or low-melting bipyridine analogs, reducing handling errors in parallel synthesis campaigns.

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